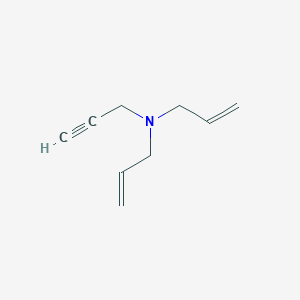
N-(2-Propynyl)-N,N-di(2-propenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Propynyl)-N,N-di(2-propenyl)amine is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of N-(2-Propynyl)-N,N-di(2-propenyl)amine are currently unknown. This compound, also known as N-prop-2-enyl-N-prop-2-ynylprop-2-en-1-amine, is a complex molecule with potential interactions in various biochemical systems
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its exact mode of action. Given its structure, it’s likely that the compound interacts with its targets through a combination of covalent and non-covalent bonds . The presence of both propynyl and propenyl groups could influence the compound’s reactivity and binding affinity .
Biochemical Pathways
Amines are known to participate in a wide range of biochemical processes, including neurotransmission and enzymatic reactions
Result of Action
Given the compound’s structure and the general biological activity of amines, it could potentially influence a variety of cellular processes, including signal transduction, protein synthesis, and cell growth
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and volatility could be affected by temperature and pH Additionally, the presence of other molecules could influence the compound’s stability and reactivity
Propriétés
IUPAC Name |
N-prop-2-enyl-N-prop-2-ynylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-4-7-10(8-5-2)9-6-3/h1,5-6H,2-3,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMSZRMNNYWHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2982529.png)
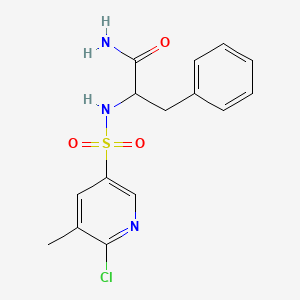
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2982531.png)
![1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2982532.png)
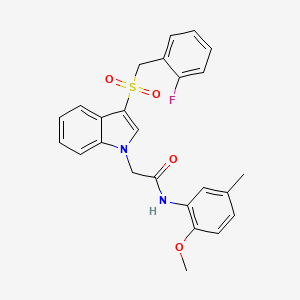
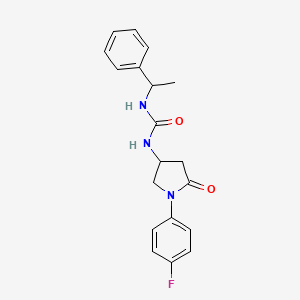


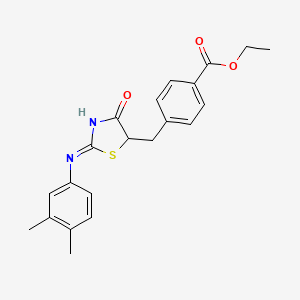
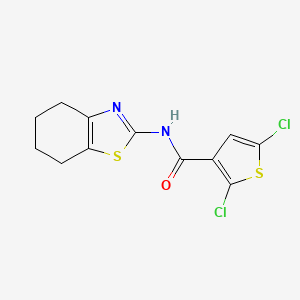
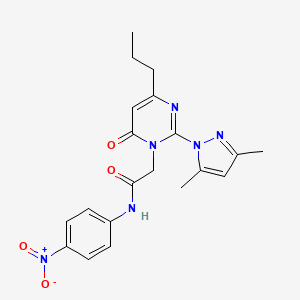
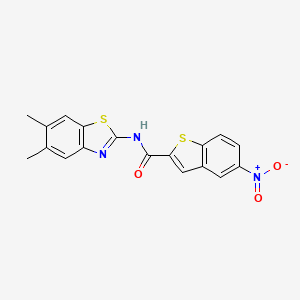
![1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B2982548.png)

